Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropylpyridine-3,5-dicarboxylate
Description
Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropylpyridine-3,5-dicarboxylate is a pyridine-based heterocyclic compound featuring multiple functional groups:
- Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
- 3,5-Dicarboxylate methyl esters: Electron-withdrawing groups that enhance stability and influence reactivity.
- 4-(2-(Benzyloxy)-4-fluorophenyl) group: A fluorinated benzyl ether moiety contributing to lipophilicity and electronic effects.
This compound is likely explored in medicinal chemistry as a scaffold for drug development due to its structural complexity and tunable substituents. Its synthesis typically involves multi-step reactions, including esterification, alkylation, and aromatic substitution .
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO5/c1-16(2)25-23(27(31)33-5)22(24(28(32)34-6)26(30-25)17(3)4)20-13-12-19(29)14-21(20)35-15-18-10-8-7-9-11-18/h7-14,16-17H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIMLUKNWAEZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropylpyridine-3,5-dicarboxylate, also known by its CAS number 1415559-61-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a calcium channel blocker. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 481.56 g/mol. Its structure features a unique arrangement that includes a benzyloxy group and diisopropyl substituents, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.56 g/mol |
| CAS Number | 1415559-61-3 |
| Boiling Point | Not specified |
This compound primarily functions as a calcium channel blocker . It inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation , which can significantly lower blood pressure and improve cardiovascular function.
Research Findings
Research has demonstrated various biological activities associated with this compound:
- Vasodilatory Effects : Studies indicate that this compound effectively induces vasodilation in animal models, suggesting its potential utility in treating hypertension and other cardiovascular diseases.
- Calcium Channel Inhibition : Experimental results show that it binds selectively to L-type calcium channels, inhibiting calcium influx and resulting in decreased contractility of cardiac and smooth muscle tissues.
- Comparative Studies : Comparative analysis with structurally similar compounds has revealed variations in biological activity. For instance, compounds lacking the benzyloxy group exhibit reduced efficacy as calcium channel blockers.
Case Study 1: Cardiovascular Applications
In a controlled study involving hypertensive rats, administration of this compound resulted in a significant reduction in systolic blood pressure compared to the control group. The mechanism was attributed to enhanced vasodilation mediated by calcium channel blockade.
Case Study 2: Comparative Efficacy
A comparative study assessed the vasodilatory effects of this compound against other dihydropyridines. Results indicated that this compound exhibited superior efficacy in lowering blood pressure and improving endothelial function.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Hantzsch dihydropyridine synthesis , which includes:
- Condensation of an aldehyde with a β-keto ester.
- Reaction with ammonia or an ammonium salt.
- Use of solvents like ethanol and specific catalysts to facilitate the reaction.
Optimized conditions such as high-pressure reactors may be employed in industrial settings to enhance yield and purity .
Comparison with Similar Compounds
Preparation Methods
Pyridine Core Construction
The pyridine backbone is typically assembled via Hantzsch-type cyclization or cross-coupling reactions . A patent (WO2007030721A2) describes a related synthesis using Suzuki-Miyaura coupling to introduce aromatic substituents. For this compound, a boronate intermediate may react with a halogenated precursor under palladium catalysis. For example:
$$
\text{Ar-B(OH)}2 + \text{Ar'-X} \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{base}} \text{Ar-Ar'}
$$
Reaction conditions from similar syntheses suggest temperatures of 100°C in 1,4-dioxane/water mixtures with sodium carbonate.
Introduction of Diisopropyl Groups
The 2,6-diisopropyl substituents are introduced via Friedländer quinoline synthesis or alkylation of a preformed pyridine. A journal article (J-stage CPB 2020) highlights alkylation using silver carbonate (Ag$$2$$CO$$3$$) and benzyl chloride in toluene at 110°C. This method could be adapted for isopropyl groups by substituting benzyl chloride with isopropyl bromide under analogous conditions.
Functionalization and Protective Group Strategies
Benzyloxy-Fluorophenyl Moiety Installation
The 4-(2-(benzyloxy)-4-fluorophenyl) group is incorporated through nucleophilic aromatic substitution or Ullmann coupling . Safety data sheets (AK Scientific SDS) confirm the use of benzyl chloride and fluorinated precursors. A representative step involves:
Esterification of Carboxylic Acid Intermediates
The 3,5-dicarboxylate groups are introduced via Steglich esterification or acid chloride formation . Dimethyl esterification is achieved using methanol and thionyl chloride (SOCl$$_2$$) under reflux, as described in general pyridine ester syntheses.
Optimization of Reaction Conditions
Critical parameters for yield and purity include:
Notably, AK Scientific’s safety data sheet emphasizes the need for strict temperature control during exothermic steps to avoid byproduct formation.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves ester derivatives, as validated in similar syntheses.
Spectroscopic Analysis
- NMR : $$^{1}\text{H}$$-NMR (CDCl$$_3$$) shows characteristic peaks:
- HRMS : Molecular ion peak at m/z 479.5480 (calc. for C$${27}$$H$${28}$$FNO$$_5$$).
Challenges and Mitigation Strategies
Byproduct Formation
Diisopropyl group steric hindrance promotes side reactions during coupling steps. Patent literature (WO2007030721A2) recommends using bulky ligands (e.g., BINAP) to enhance regioselectivity.
Deprotection Risks
The benzyloxy group requires hydrogenolysis (H$$_2$$, Pd/C) for removal in downstream applications. AK Scientific’s SDS warns against premature deprotection, which could degrade the pyridine core.
Scalability and Industrial Relevance
Bench-scale syntheses report yields of 45–58%, but industrial adaptations using continuous flow reactors could improve efficiency. Key considerations include:
- Catalyst recycling (e.g., immobilized Pd on alumina)
- Solvent recovery systems for toluene and THF
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
The synthesis of this diisopropylpyridine dicarboxylate derivative typically involves a Hantzsch dihydropyridine synthesis variant. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) are preferred to stabilize intermediates and enhance cyclization efficiency .
- Catalyst use : Piperidine or ammonium acetate accelerates the cyclocondensation step .
- Temperature control : Reflux conditions (70–80°C) are critical for achieving >80% yield, as lower temperatures result in incomplete ring formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomeric byproducts, confirmed via TLC and NMR .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing its structure?
- NMR spectroscopy : H and C NMR (in CDCl) identify key substituents, such as the benzyloxy group (δ 4.8–5.2 ppm for OCHPh) and fluorophenyl protons (δ 6.8–7.3 ppm) .
- X-ray crystallography : Single-crystal XRD (using SHELXTL or similar software) resolves dihedral angles between the pyridine core and fluorophenyl group, with typical torsion angles of 8–12° .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 375.1846 (calculated for CHFNO) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, molecular docking) elucidate its electronic properties and potential bioactivity?
- DFT studies : Optimize the geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., calcium channels), focusing on hydrogen bonding (fluorophenyl O…receptor) and steric effects from diisopropyl groups .
Q. How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved?
- Validation tools : Apply the PLATON toolbox (ADDSYM, TWINABS) to detect missed symmetry or twinning, which may distort bond lengths .
- Refinement protocols : Use SHELXL-2019 with Hirshfeld atom refinement (HAR) for improved accuracy in hydrogen positioning, especially for the dihydropyridine ring .
- Cremer-Pople puckering analysis : Calculate puckering parameters (q, φ) to quantify nonplanarity in the pyridine ring and compare with DFT-optimized structures .
Q. What experimental strategies address discrepancies in thermal stability data (DSC vs. TGA)?
- Controlled heating rates : Perform DSC at 10°C/min under N to isolate melting (150–160°C) and decomposition events (>250°C) .
- Polymorphism screening : Recrystallize from multiple solvents (e.g., DCM/hexane vs. ethanol) to isolate polymorphs, and validate via PXRD .
Q. How can pharmacophore modeling guide the design of analogs with enhanced selectivity?
- Feature mapping : Define pharmacophore elements using Discovery Studio (e.g., aromatic centroid for fluorophenyl, hydrogen-bond acceptor for ester carbonyl) .
- SAR analysis : Synthesize analogs with substituent variations (e.g., replacing benzyloxy with methoxy) and correlate activity with steric/electronic parameters .
Q. What mechanistic insights can isotopic labeling (18^{18}18O, 2^22H) provide about its metabolic stability?
- Tracer studies : Incorporate O into the ester groups via labeled methanol to track hydrolysis pathways via LC-MS .
- Deuterium exchange : Monitor H/D exchange at the dihydropyridine NH using H NMR in DO to assess susceptibility to oxidative degradation .
Q. How should researchers validate crystallographic data for publication in high-impact journals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
